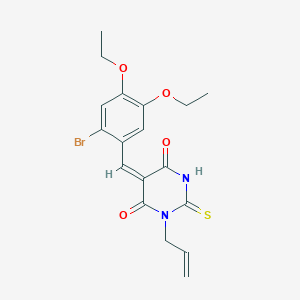![molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
2-[3-(3-methoxyphenoxy)propoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(3-methoxyphenoxy)propoxy]naphthalene” is a complex organic compound. It has a molecular formula of C23H24O3 . The compound is likely to have interesting chemical and physical properties due to its structure, which includes a naphthalene ring and methoxyphenoxy propoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The synthesis of “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” might involve similar techniques and methods.Molecular Structure Analysis
The molecular structure of “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” is likely to be complex due to the presence of the naphthalene ring and methoxyphenoxy propoxy groups. The density functional theory (DFT) method can be used to obtain the optimized structure . The computed geometrical parameters can be compared with experimental data for validation .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” are likely to be complex due to its structure. The compound might undergo various types of reactions including electrophilic substitution reactions . Further studies would be required to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” can be determined using various experimental techniques. For instance, its UV−vis spectrum can be obtained and compared with theoretically computed spectrum . The compound’s solubility, melting point, boiling point, and other properties can also be determined .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
The compound has been utilized in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties . The naphthalene subunits contribute to the optoelectronic characteristics of the material, making it suitable for use as an emitter in OLED devices. This application is particularly promising for the advancement of display and lighting technologies.
Organic Field-Effect Transistors (OFETs)
Another significant application is in the field of organic field-effect transistors (OFETs) . The compound’s ability to exhibit p-type behavior with considerable charge carrier mobilities makes it a candidate for use in OFETs. This could lead to advancements in flexible electronics and sensors.
Organic Photovoltaics (OPVs)
In the realm of renewable energy, “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” has potential applications in organic photovoltaics (OPVs) . Its optoelectronic properties can be harnessed to create more efficient solar cells, contributing to the development of sustainable energy sources.
Gas Diffusion Layers
The rigid structure of the compound makes it an attractive candidate for gas diffusion layers . These are crucial components in fuel cells and batteries, where they facilitate the distribution of gases and support electrochemical reactions.
Sensory Response Materials
Due to its unique molecular shape, the compound can be used in materials that have a sensory response to environmental stimuli . This application is valuable in the creation of smart materials that can detect changes in their surroundings and respond accordingly.
Supermolecular Assemblies
The compound’s ability to self-assemble into larger structures makes it suitable for supermolecular assemblies . These assemblies have applications in nanotechnology, where they can be used to create complex structures with specific functions.
Suzuki–Miyaura Coupling
In synthetic chemistry, “2-[3-(3-methoxyphenoxy)propoxy]naphthalene” can be employed in Suzuki–Miyaura coupling reactions . This application is essential for creating carbon-carbon bonds in the synthesis of various organic compounds.
Electron-Extracting Layers in Solar Cells
Lastly, the compound has been reported to be used as electron-extracting layers in solar cells . This helps in decreasing contact resistances and improving the power conversion efficiencies of the cells.
作用機序
Target of Action
The primary target of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as AOH1996 , is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair .
Mode of Action
AOH1996 acts as a small molecule inhibitor of PCNA . It selectively targets caPCNA, which is preferentially found in cancer cells . This selective targeting may allow for the killing of cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that pcna plays a crucial role in dna repair . By inhibiting PCNA, AOH1996 could potentially disrupt these repair mechanisms, leading to DNA damage and cell death in cancer cells .
Result of Action
In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
特性
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWOTPCCJUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Methoxyphenoxy)propoxy]naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

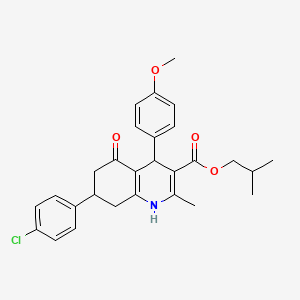
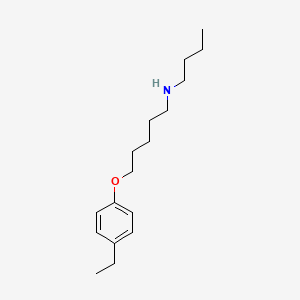
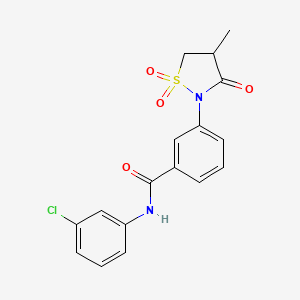


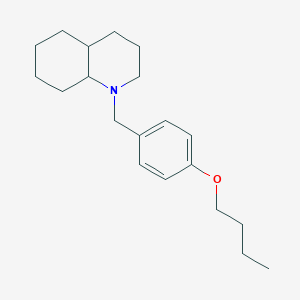
![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
